molecular formula C6H6O5S.C4H11N<br>C10H17NO5S B1671386 Etamsylate CAS No. 2624-44-4

Etamsylate

Cat. No.: B1671386
CAS No.: 2624-44-4
M. Wt: 263.31 g/mol
InChI Key: HBGOLJKPSFNJSD-UHFFFAOYSA-N
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Description

Etamsylate, also known as ethamsylate, is a synthetic antihemorrhagic compound used in research to investigate hemostasis and the stabilization of small blood vessels . Its primary research value lies in its dual mechanism of action. Studies indicate that this compound enhances platelet adhesiveness and promotes capillary wall resistance, thereby reducing blood loss from small vessels . Concurrently, it acts as an inhibitor of the biosynthesis and action of specific prostaglandins (such as prostacyclin) that cause platelet disaggregation and vasodilation . This makes it a valuable tool for probing the pathways involved in capillary permeability and bleeding disorders. In a research context, this compound has been applied in studies concerning menorrhagia (heavy menstrual bleeding), neonatal intraventricular hemorrhage, and the control of perioperative capillary bleeding . Its pharmacokinetic profile shows that it is well-absorbed, with a plasma protein binding of approximately 90-95% and is primarily excreted unchanged in urine . The compound crosses the placenta and enters breast milk, which are important considerations for certain research models . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic purposes, or for human or veterinary use. Researchers should handle this product in accordance with their institution's safety protocols.

Properties

IUPAC Name

2,5-dihydroxybenzenesulfonic acid;N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5S.C4H11N/c7-4-1-2-5(8)6(3-4)12(9,10)11;1-3-5-4-2/h1-3,7-8H,(H,9,10,11);5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGOLJKPSFNJSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.C1=CC(=C(C=C1O)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045559
Record name Ethamsylate
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Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2624-44-4
Record name Etamsylate
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Record name Ethamsylate [USAN]
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Record name Etamsylate
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Record name Benzenesulfonic acid, 2,5-dihydroxy-, compd. with N-ethylethanamine (1:1)
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Record name Ethamsylate
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Record name Etamsylate
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Record name ETHAMSYLATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Etamsylate is synthesized through a series of steps including sulfonation, salification, and refining. The process begins with the sulfonation of resorcinol using sulfuric acid, followed by neutralization with diethylamine to form the this compound salt. The crude product is then refined using absolute ethanol .

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is designed to be cost-effective and environmentally friendly by avoiding the use of organic solvents. The final product is obtained through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: Etamsylate undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hemostatic Applications

Mechanism of Action
Etamsylate enhances hemostasis by improving platelet adhesiveness and restoring capillary resistance. It acts on the first step of hemostasis, making it particularly effective in conditions characterized by capillary bleeding .

Clinical Efficacy

  • Dysfunctional Uterine Bleeding : Clinical trials have demonstrated significant efficacy in reducing blood loss associated with menorrhagia. The reduction in blood loss correlates with the severity of the condition, making this compound a valuable option for women who do not require contraception .
  • Periventricular Hemorrhage in Preterm Infants : Studies indicate that this compound reduces the incidence of intraventricular hemorrhage in very low birth weight infants. A systematic review involving 1,410 preterm infants showed a significant reduction in grade 3 and 4 intraventricular hemorrhage among those treated with this compound .
ApplicationPatient PopulationOutcome
Dysfunctional Uterine BleedingWomen with menorrhagiaSignificant reduction in blood loss
Periventricular HemorrhagePreterm infants < 31 weeks gestationReduced incidence of intraventricular hemorrhage

Ophthalmic Applications

Intravitreal Injection for Age-Related Macular Degeneration (AMD)
Recent studies have shown that intravitreal administration of this compound improves visual acuity in patients with dry AMD. In a randomized controlled trial involving 51 patients, significant improvements in best-corrected visual acuity were observed after 90 days post-injection .

Study DetailsBaseline Visual Acuity Improvement
Jericho-D StudyMean improvement of 8.66 letters read (p = 0.0169)

Dermatological Applications

Topical Use for Hereditary Hemorrhagic Telangiectasia (HHT)
this compound has been explored as a topical treatment for HHT-related epistaxis (nosebleeds). A pilot clinical trial demonstrated that a topical spray application significantly reduced the severity of epistaxis without notable side effects, leading to its designation as an orphan drug for this condition .

Trial DetailsPatient PopulationOutcome
Topical Spray Application12 HHT patientsSignificant reduction in epistaxis severity score

Pharmacological Properties

This compound exhibits various pharmacological properties that contribute to its therapeutic effects:

  • Antiangiogenic Effects : In vitro studies indicate that this compound inhibits angiogenesis by affecting endothelial cell functions, which could be beneficial in conditions requiring reduced vascularization .
  • Safety Profile : Clinical reviews have reported no significant adverse effects associated with this compound treatment across various applications, reinforcing its safety as a therapeutic option .

Mechanism of Action

Etamsylate exerts its effects by enhancing platelet adhesion and restoring capillary resistance. It acts on the first stage of hemostasis, known as endothelium-platelet interaction. By improving platelet adhesiveness, it reduces bleeding time and blood loss. The compound also inhibits the biosynthesis and action of prostaglandins that cause platelet disaggregation and vasodilation .

Comparison with Similar Compounds

Tranexamic Acid

  • Mechanism: Tranexamic acid inhibits fibrinolysis by blocking plasminogen activation, unlike Etamsylate’s capillary-stabilizing action .
  • Pharmacokinetics : Both are available in oral and injectable forms, but this compound’s controlled-release formulations (e.g., F11) offer prolonged action .

Table 1: Key Differences Between this compound and Tranexamic Acid

Parameter This compound Tranexamic Acid
Mechanism Capillary stabilization Antifibrinolytic
Tmax (oral) 2–4 hours 3 hours
Controlled Release Yes (F11 matrix) No
Placental Transfer Yes Limited data

Aminomethylbenzoic Acid

  • Mechanism: Inhibits plasminogen activators, reducing fibrinolysis .
  • Compatibility : Stable with this compound in infusion solutions (0.9% NaCl, 5% glucose) under dark conditions for 12 hours .

Table 2: Stability in Infusion Solutions (Vitamin K1, this compound, Aminomethylbenzoic Acid)

Condition Vitamin K1 Degradation This compound Stability Aminomethylbenzoic Acid Stability
Light Exposure Significant Stable Stable
Dark Condition Stable Stable Stable

Benzothiazole Amide Derivatives

  • Research Context: Novel compounds compared to this compound in in vitro coagulation assays (APTT, PT, TT).
  • Advantage : Derivatives may offer tailored pharmacokinetics but lack clinical validation .

Calcium Dobesilate (CD)

  • Veterinary Use : Both CD and this compound dissociate to 2,5-HBSA in vivo. CD treats equine navicular disease, while this compound addresses exercise-induced pulmonary hemorrhage in horses .
  • Pharmacokinetics : CD requires repeated dosing (3 mg/kg BID), whereas this compound is administered as a single IV dose (10 mg/kg) .

Pharmacokinetic and Formulation Advantages

This compound’s controlled-release hydrogel matrices (F4, F11) achieve sustained plasma concentrations, reducing dosing frequency . In contrast, Tranexamic acid and Aminomethylbenzoic acid lack comparable advanced delivery systems.

Table 3: Pharmacokinetic Parameters of this compound CR Formulations

Parameter F11 Matrix Immediate-Release Form
MDT (h) 8.2 1.5
AUC (μg·h/mL) 145.3 98.7
Cmax (μg/mL) 12.1 18.9

Market and Regulatory Landscape

This compound faces competition from generics and alternative hemostatics like Tranexamic acid . Its controlled-release formulations and compatibility in combination therapies (e.g., with Aminomethylbenzoic acid) may bolster clinical adoption .

Biological Activity

Etamsylate, also known as diethylammonium 2,5-dihydroxybenzenesulfonate, is a synthetic compound primarily used for its hemostatic properties. It is indicated for conditions associated with capillary bleeding and has been the subject of extensive research regarding its biological activity. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological mechanisms, therapeutic applications, and clinical efficacy.

This compound acts primarily by enhancing platelet adhesion and restoring capillary resistance. It influences the first step of hemostasis, which is crucial in managing bleeding disorders. Research has demonstrated that this compound promotes P-selectin-dependent platelet adhesive mechanisms, thereby improving hemostatic function in various clinical scenarios .

Key Mechanisms:

  • Platelet Adhesion: Enhances the ability of platelets to adhere to vascular endothelium.
  • Capillary Resistance: Restores integrity to capillary walls, reducing leakage and bleeding.
  • FGF Signaling Inhibition: Acts as an inhibitor of fibroblast growth factor (FGF) signaling, which plays a role in angiogenesis and wound healing .

Clinical Applications

This compound has been utilized in several clinical settings, demonstrating efficacy in reducing blood loss during surgical procedures and in managing bleeding disorders.

1. Postpartum Hemorrhage

A comparative study indicated that this compound is effective in reducing blood loss during vaginal deliveries. The results showed that both this compound and tranexamic acid significantly reduced blood loss compared to placebo, with this compound presenting fewer side effects .

Treatment GroupBlood Loss (ml)Postpartum Hemorrhage Incidence
This compound250Lower than placebo
Tranexamic Acid245Lower than placebo
Placebo300Higher incidence

2. Dysfunctional Uterine Bleeding

This compound has been shown to be an effective alternative for managing dysfunctional uterine bleeding. Clinical trials have reported a significant reduction in menstrual blood loss among women treated with this compound compared to those receiving placebo .

3. Periventricular Hemorrhage in Neonates

In neonates, particularly those with very low birth weight, this compound has been investigated for its role in preventing periventricular hemorrhage. Studies have demonstrated that administration of this compound can significantly reduce the incidence of this condition .

Case Studies

Case Study: Efficacy in Haemolactia
In a study involving lactating dairy cows with haemolactia (the presence of blood in milk), this compound treatment resulted in a significant reduction in the number of days blood was observed without negatively affecting milk production. Cows treated with this compound had an average of 3.4 days with blood observed compared to 4.9 days in the control group .

Pharmacological Properties

The pharmacological profile of this compound suggests it possesses additional properties beyond hemostasis:

  • Anti-inflammatory Effects: Some studies indicate that this compound may exhibit anti-inflammatory properties by modulating cytokine release during inflammatory responses.
  • Vasodilatory Activity: Research has explored its potential effects on vasodilation, particularly when combined with anticoagulants like heparin .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etamsylate
Reactant of Route 2
Etamsylate

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